2-(2-chloroethoxy)acetic Acid
Overview
Description
2-(2-chloroethoxy)acetic Acid, also known as 2-chloroethoxy acetic acid, is a chemical compound with the molecular formula C4H7ClO3 and a molecular weight of 138.55 . It is a colorless to pale-yellow to yellow-brown liquid or solid .
Synthesis Analysis
The synthesis of 2-(2-chloroethoxy)acetic Acid involves the reaction of 2-chloroethoxy ethanol with nitric acid for a period ranging between 2-12 hours at a temperature ranging from 10-90°C . The reaction process is shown in the accompanying drawing .Molecular Structure Analysis
The molecular structure of 2-(2-chloroethoxy)acetic Acid contains a total of 14 bonds; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .Physical And Chemical Properties Analysis
2-(2-chloroethoxy)acetic Acid has a density of 1.3±0.1 g/cm3, a boiling point of 289.8±15.0 °C at 760 mmHg, and a flash point of 129.0±20.4 °C . It also has a molar refractivity of 28.7±0.3 cm3, a polar surface area of 47 Å2, a polarizability of 11.4±0.5 10-24 cm3, and a molar volume of 106.9±3.0 cm3 .Scientific Research Applications
Synthesis Methods
- Oxidation Process for Synthesis : 2-(2-chloroethoxy) acetic acid can be synthesized through the oxidation of 2-(2-chloroethoxy) ethanol. Nitric acid is found to be an effective oxidant in this process, providing a high yield of 89% (Hong-lin, 2008).
Industrial Applications
- Epoxy Resins and Reactive Polymers : A related compound, 3-Chloro-2-hydroxypropyl acetate, derived from a regioselective ring-opening reaction of epichlorohydrin with acetic acid, finds wide applications in the production of various epoxy resins. These resins are used for coating metal, leather, paper, and wood (Yadav & Surve, 2013).
Environmental Studies
- Herbicide Research : Studies on the adsorption behavior of related herbicides like 2,4,5-Trichlorophenoxy acetic acid on nano-composite materials demonstrate their effectiveness in removing these compounds from aqueous solutions (Khan & Akhtar, 2011).
- Advanced Oxidation Processes : Research on the degradation and mineralization of chlorinated phenoxy acids herbicides in aqueous solutions focuses on environmental protection. This includes studying the optimization of advanced oxidation processes (Mehralipour & Kermani, 2021).
Chemical Analysis and Characterization
- Molecular Co-crystals Study : Investigations into the molecular co-crystals containing phenoxyacetic acid derivatives, including 2-(2-chloroethoxy)acetic acid, offer insights into their structural and conformational aspects (Lynch et al., 2003).
Catalytic Studies
- CO2 Reduction Research : Studies focusing on the reduction of CO2 to acetic acid on certain catalyst surfaces highlight the potential application of 2-(2-chloroethoxy)acetic acid and its derivatives in sustainable catalyst technologies (Santos-Carballal et al., 2020).
Nanotechnology Applications
- Nanocarriers for Controlled Release : Functionalized mesoporous silica nanoparticles can be used for controlled release formulations of 2,4-Dichlorophenoxy Acetic Acid, suggesting applications in reducing environmental impact (Cao et al., 2017).
Toxicological Research
- Cellular Impact Studies : Research on the effects of 2,4-Dichlorophenoxyacetic acid on human dental pulp stem cells indicates its potential to cause oxidative stress and apoptosis at higher concentrations (Mahmoudinia et al., 2019).
Safety And Hazards
2-(2-chloroethoxy)acetic Acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid getting it in eyes, on skin, or on clothing . It should be stored in a well-ventilated place with the container kept tightly closed .
properties
IUPAC Name |
2-(2-chloroethoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c5-1-2-8-3-4(6)7/h1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXJETVNZPUVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448286 | |
Record name | 2-(2-chloroethoxy)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloroethoxy)acetic Acid | |
CAS RN |
14869-41-1 | |
Record name | 2-(2-Chloroethoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14869-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-chloroethoxy)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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